N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(pyridin-3-yl)oxalamide
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Overview
Description
N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(pyridin-3-yl)oxalamide is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and an oxalamide linkage to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(pyridin-3-yl)oxalamide typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Substitution with Fluorophenyl Group:
Oxalamide Linkage Formation: The oxalamide linkage is formed through the reaction of oxalyl chloride with the appropriate amine derivatives.
Attachment to Pyridine Ring: The final step involves coupling the piperazine derivative with a pyridine ring, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(pyridin-3-yl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products
Scientific Research Applications
N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(pyridin-3-yl)oxalamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(pyridin-3-yl)oxalamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- N-(1-(2-fluoro phenethyl)piperidin-4-yl)-N-(2-fluorophenyl)propionamide .
- 4-Fluoro-N-(2-(4-(5-fluoro-1H-indol-1-yl)piperidin-1-yl)ethyl)benzamide .
Uniqueness
N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(pyridin-3-yl)oxalamide is unique due to its specific combination of a piperazine ring, fluorophenyl group, and oxalamide linkage, which may confer distinct pharmacological properties compared to other similar compounds .
Properties
IUPAC Name |
N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-N'-pyridin-3-yloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN5O2/c20-15-3-5-17(6-4-15)25-12-10-24(11-13-25)9-8-22-18(26)19(27)23-16-2-1-7-21-14-16/h1-7,14H,8-13H2,(H,22,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAMMLYIKRPPDSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C(=O)NC2=CN=CC=C2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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